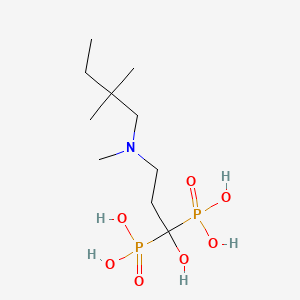
cis-Tranexamic Acid-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Tranexamic Acid-13C2,15N: is a stable isotope-labeled form of tranexamic acid, a synthetic derivative of the amino acid lysine. It is commonly used as an antifibrinolytic agent to prevent excessive bleeding during surgical procedures and in the treatment of certain medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tranexamic Acid-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tranexamic acid molecule. The process typically starts with the precursor amino acid lysine, which undergoes a series of chemical reactions to introduce the isotopic labels. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The final product is purified using methods like crystallization, chromatography, and recrystallization to achieve high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: cis-Tranexamic Acid-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
cis-Tranexamic Acid-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and analysis of tranexamic acid.
Biology: Employed in studies investigating the metabolic pathways and biological effects of tranexamic acid.
Medicine: Utilized in clinical research to understand the pharmacokinetics and pharmacodynamics of tranexamic acid in the human body.
Industry: Applied in the development of new antifibrinolytic drugs and formulations
Mechanism of Action
The mechanism of action of cis-Tranexamic Acid-13C2,15N involves its antifibrinolytic properties. The compound competitively inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This inhibition helps reduce or prevent excessive bleeding. The molecular targets include plasminogen and plasmin, and the pathways involved are related to the fibrinolytic system .
Comparison with Similar Compounds
Tranexamic Acid: The non-isotopically labeled form of the compound.
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.
Uniqueness: cis-Tranexamic Acid-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. This feature makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of the compound’s behavior in biological systems is crucial .
Properties
CAS No. |
1557000-06-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
160.191 |
IUPAC Name |
4-(azanylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 |
InChI Key |
GYDJEQRTZSCIOI-XGOBPNGOSA-N |
SMILES |
C1CC(CCC1CN)C(=O)O |
Synonyms |
is-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N; cis-4-(Aminomethyl)-1-cyclohexanecarboxylic Acid-13C2,15N; cis-AMCHA-13C2,15N; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)
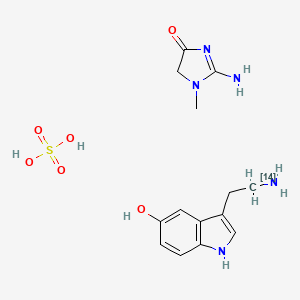
![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)
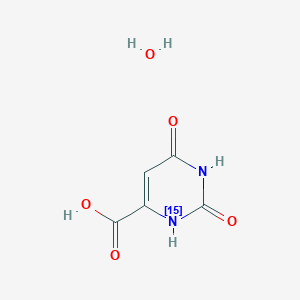
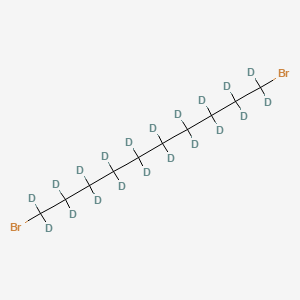
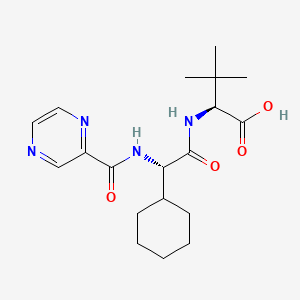
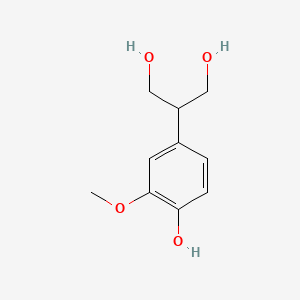
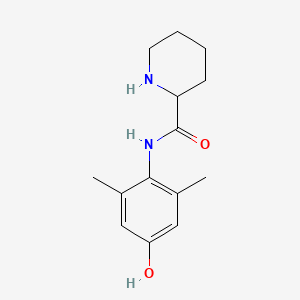
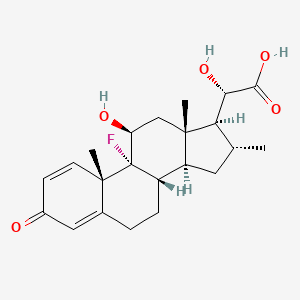
![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)
